2-[2-(2-Cyanophenyl)iminohydrazinyl]benzonitrile
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Overview
Description
2-[2-(2-Cyanophenyl)iminohydrazinyl]benzonitrile, also known as CPIB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. CPIB is a hydrazine derivative that is commonly used as a probe to study the function of ion channels in cells.
Scientific Research Applications
2-[2-(2-Cyanophenyl)iminohydrazinyl]benzonitrile has been extensively used in scientific research as a tool to study the function of ion channels in cells. Ion channels are proteins that are responsible for the movement of ions across cell membranes, which is essential for various physiological processes such as muscle contraction, nerve impulse transmission, and hormone secretion. 2-[2-(2-Cyanophenyl)iminohydrazinyl]benzonitrile has been shown to selectively block certain types of ion channels, making it a valuable tool for studying their function.
Mechanism of Action
2-[2-(2-Cyanophenyl)iminohydrazinyl]benzonitrile acts as a selective blocker of certain types of ion channels, such as the voltage-gated potassium channel Kv1.3. It binds to the channel pore and prevents the movement of ions across the membrane. This results in a decrease in the activity of the ion channel, which can lead to various physiological effects.
Biochemical and Physiological Effects
2-[2-(2-Cyanophenyl)iminohydrazinyl]benzonitrile has been shown to have various biochemical and physiological effects. It has been demonstrated to inhibit the proliferation of cancer cells by blocking the activity of ion channels that are overexpressed in cancer cells. 2-[2-(2-Cyanophenyl)iminohydrazinyl]benzonitrile has also been shown to have anti-inflammatory effects by inhibiting the activity of immune cells that are involved in the inflammatory response. Additionally, 2-[2-(2-Cyanophenyl)iminohydrazinyl]benzonitrile has been shown to have neuroprotective effects by preventing the death of neurons in the brain.
Advantages and Limitations for Lab Experiments
2-[2-(2-Cyanophenyl)iminohydrazinyl]benzonitrile has several advantages as a tool for scientific research. It is a highly selective blocker of certain types of ion channels, making it a valuable tool for studying their function. Additionally, 2-[2-(2-Cyanophenyl)iminohydrazinyl]benzonitrile has been shown to have low toxicity, making it a suitable compound for in vitro and in vivo experiments. However, 2-[2-(2-Cyanophenyl)iminohydrazinyl]benzonitrile also has some limitations. It is not effective against all types of ion channels, and its effects can be dependent on the concentration used.
Future Directions
There are several future directions for research on 2-[2-(2-Cyanophenyl)iminohydrazinyl]benzonitrile. One area of interest is the development of more selective and potent blockers of ion channels. Additionally, there is potential for the use of 2-[2-(2-Cyanophenyl)iminohydrazinyl]benzonitrile in the treatment of various diseases, such as cancer and inflammatory disorders. Further research is needed to fully understand the mechanism of action of 2-[2-(2-Cyanophenyl)iminohydrazinyl]benzonitrile and its potential applications in various research fields.
Conclusion
In conclusion, 2-[2-(2-Cyanophenyl)iminohydrazinyl]benzonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It is a highly selective blocker of certain types of ion channels, making it a valuable tool for studying their function. 2-[2-(2-Cyanophenyl)iminohydrazinyl]benzonitrile has been shown to have various biochemical and physiological effects, and it has potential for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of 2-[2-(2-Cyanophenyl)iminohydrazinyl]benzonitrile and its potential applications in various research fields.
Synthesis Methods
The synthesis of 2-[2-(2-Cyanophenyl)iminohydrazinyl]benzonitrile involves the reaction of 2-cyanobenzaldehyde with hydrazine hydrate to form 2-(2-cyanophenyl)hydrazine. This compound is then reacted with benzonitrile in the presence of acetic acid to yield 2-[2-(2-Cyanophenyl)iminohydrazinyl]benzonitrile. The synthesis of 2-[2-(2-Cyanophenyl)iminohydrazinyl]benzonitrile has been optimized to produce high yields and purity, making it a suitable compound for scientific research.
properties
CAS RN |
17680-14-7 |
---|---|
Product Name |
2-[2-(2-Cyanophenyl)iminohydrazinyl]benzonitrile |
Molecular Formula |
C14H9N5 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
2-[2-(2-cyanophenyl)iminohydrazinyl]benzonitrile |
InChI |
InChI=1S/C14H9N5/c15-9-11-5-1-3-7-13(11)17-19-18-14-8-4-2-6-12(14)10-16/h1-8H,(H,17,18) |
InChI Key |
SGGGVLSPWIRROQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C#N)NN=NC2=CC=CC=C2C#N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NN=NC2=CC=CC=C2C#N |
Other CAS RN |
17680-14-7 |
Origin of Product |
United States |
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